3-Bromo-4-chlorothiophene
Overview
Description
3-Bromo-4-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. Thiophene derivatives are known for their aromatic properties and are widely used in various fields, including organic electronics, pharmaceuticals, and agrochemicals. The presence of both bromine and chlorine atoms in the thiophene ring makes this compound a valuable intermediate for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-chlorothiophene can be synthesized through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, starting from 2,4-dibromothiophene, the compound can be synthesized by the action of lithium diisopropylamide (LDA) followed by treatment with hexachloroethane . Another method involves the use of copper-catalyzed Ullmann coupling reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The choice of halogenating agents and catalysts, as well as reaction temperature and time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-chlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki–Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Major Products:
Substituted Thiophenes: Various functionalized thiophene derivatives can be obtained through substitution reactions.
Polythiophenes: Conjugated polymers with applications in organic electronics can be synthesized through coupling reactions.
Scientific Research Applications
3-Bromo-4-chlorothiophene has numerous applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Agrochemicals: Used in the development of pesticides and herbicides due to its reactivity and ability to form various derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorothiophene depends on its application. In organic electronics, its role as a building block in conjugated polymers involves the formation of extended π-conjugated systems, which facilitate charge transport and light emission . In pharmaceuticals, its biological activity is determined by the specific functional groups introduced during synthesis, which interact with molecular targets such as enzymes or receptors .
Comparison with Similar Compounds
- 3-Bromo-2-chlorothiophene
- 4-Bromo-2-chlorothiophene
- 2,5-Dibromothiophene
Comparison: 3-Bromo-4-chlorothiophene is unique due to the specific positioning of the bromine and chlorine atoms on the thiophene ring, which influences its reactivity and the types of derivatives that can be synthesized. Compared to other halogenated thiophenes, it offers distinct advantages in terms of regioselectivity and the ability to participate in diverse chemical reactions .
Properties
IUPAC Name |
3-bromo-4-chlorothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCFHBFARUKCOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001312620 | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-88-1 | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36155-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chlorothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001312620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-chlorothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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